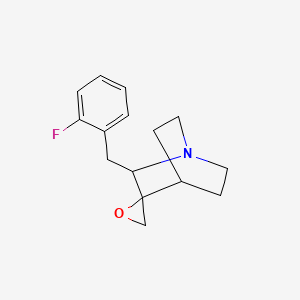

2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

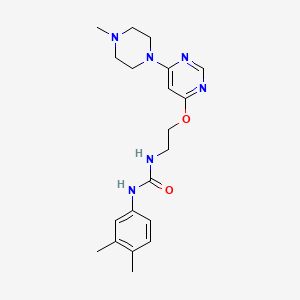

The compound “2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine” is a complex organic molecule. It contains a fluorobenzyl group, an epoxymethyl group, and a quinulidine moiety. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluorobenzyl group would introduce an element of polarity to the molecule, while the epoxymethyl group could potentially introduce strain into the molecule due to its three-membered ring structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorobenzyl and epoxymethyl groups. The fluorine atom in the fluorobenzyl group is highly electronegative, which could make this group a good leaving group in nucleophilic substitution reactions . The strained three-membered ring of the epoxymethyl group could make it susceptible to ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorobenzyl group could increase the compound’s polarity and potentially its boiling point . The epoxymethyl group could introduce strain into the molecule, potentially making it more reactive .Aplicaciones Científicas De Investigación

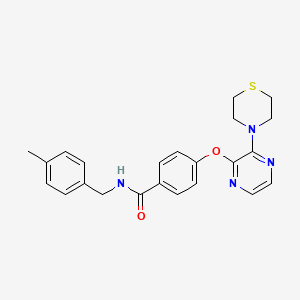

Biochemical Applications

Quinoline derivatives, including structures similar to 2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine, are recognized as efficient fluorophores, extensively utilized in biochemistry and medicine for studying various biological systems. These derivatives are of particular interest in DNA fluorophore development, owing to their fused aromatic systems and heteroatom presence, contributing to enhanced sensitivity and selectivity in biological assessments (Aleksanyan & Hambardzumyan, 2013).

Anticancer Research

In cancer research, modifications of quinolone-3-carboxylic acid scaffolds, as seen in related compounds, have shown promising transitions from antibacterial to anticancer activities. Specifically, C-3 modified ciprofloxacin derivatives, sharing structural similarities with this compound, have demonstrated significant anticancer activities, especially against MCF-7, A549, and SKOV-3 cancer cells. These findings underscore the potential of such quinoline derivatives in cancer treatment strategies (Ahadi et al., 2020).

Anti-inflammatory and Antimicrobial Applications

Fluorine-substituted quinazolin-2-amine derivatives, closely related to this compound, have displayed significant anti-inflammatory activity. These findings are particularly notable in compounds with ortho and para-fluoro substituents, indicating their potential in developing new anti-inflammatory agents (Sun et al., 2019). Furthermore, fluorinated benzoxazine derivatives, which share a structural relation, have shown dual antithrombotic activities, reinforcing the versatility of such compounds in medicinal chemistry (Ilić, Kikelj, & Ilaš, 2012).

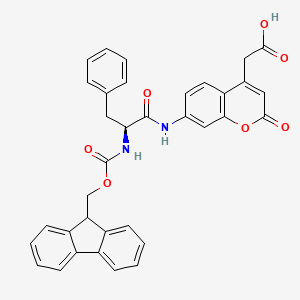

Catalytic Synthesis and Environmental Sustainability

The synthesis of quinolines, structurally related to this compound, using manganese PNP pincer complexes, represents a significant advance in environmentally benign and sustainable chemical synthesis. This method emphasizes high atom efficiency and the potential for a broad application in creating various substituted quinolines, aligning with principles of green chemistry (Mastalir et al., 2016).

Propiedades

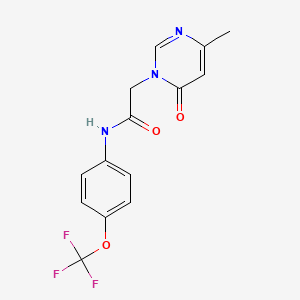

IUPAC Name |

2-[(2-fluorophenyl)methyl]spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO/c16-13-4-2-1-3-11(13)9-14-15(10-18-15)12-5-7-17(14)8-6-12/h1-4,12,14H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSSNEXAHXRWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3(C2CC4=CC=CC=C4F)CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2436376.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436384.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2436391.png)

![4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2436393.png)

![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2436396.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2436398.png)

![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane-6-sulfonyl fluoride](/img/structure/B2436399.png)